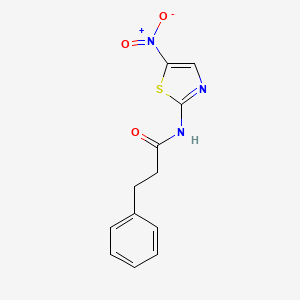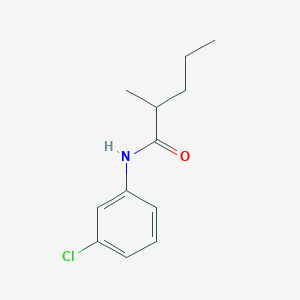![molecular formula C20H15N3O3S B3954301 N-{[(4-nitrophenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B3954301.png)
N-{[(4-nitrophenyl)amino]carbonothioyl}-4-biphenylcarboxamide
描述
N-{[(4-nitrophenyl)amino]carbonothioyl}-4-biphenylcarboxamide, commonly known as NBD-Cl, is a fluorescent probe that is widely used in biochemical and physiological research. It has a unique structure that allows it to bind with specific biomolecules and emit fluorescence, making it an excellent tool for studying various biological processes.
作用机制
NBD-Cl works by binding with specific biomolecules and emitting fluorescence when excited by light. The fluorescence emission is dependent on the environment surrounding the NBD-Cl molecule, making it an excellent tool for studying changes in the local environment of biomolecules.
Biochemical and Physiological Effects:
NBD-Cl has been shown to have minimal effects on the biochemical and physiological properties of biomolecules it labels. It does not affect the activity of enzymes or the function of proteins and lipids, making it an ideal tool for studying biological processes.
实验室实验的优点和局限性
One of the main advantages of NBD-Cl is its high sensitivity and specificity for labeling biomolecules. It can detect changes in the local environment of biomolecules with high accuracy, making it an excellent tool for studying protein folding and lipid metabolism. Additionally, it is relatively easy to use and can be used in a wide range of experimental conditions.
One of the limitations of NBD-Cl is its limited solubility in aqueous solutions, which can make it challenging to use in some experimental conditions. Additionally, it can be challenging to interpret the fluorescence data obtained from NBD-Cl labeling, as the fluorescence emission is dependent on the local environment surrounding the molecule.
未来方向
There are several future directions for the use of NBD-Cl in scientific research. One potential direction is the development of new labeling strategies that allow for more precise tracking of biomolecules. Additionally, there is potential for the use of NBD-Cl in the development of new diagnostic tools for diseases such as cancer and Alzheimer's disease.
In conclusion, N-{[(4-nitrophenyl)amino]carbonothioyl}-4-biphenylcarboxamide, or NBD-Cl, is a fluorescent probe that is widely used in biochemical and physiological research. It has a unique structure that allows it to bind with specific biomolecules and emit fluorescence, making it an excellent tool for studying various biological processes. Its advantages and limitations make it an essential tool for scientific research, and there are several future directions for its use in the development of new diagnostic tools and labeling strategies.
科学研究应用
NBD-Cl is widely used in scientific research to study various biological processes such as protein folding, lipid metabolism, and membrane transport. It can be used to label proteins, peptides, and lipids, allowing researchers to track their movement and interactions. Additionally, it can be used to monitor changes in the conformation of proteins and lipids, making it an essential tool for studying protein folding and lipid metabolism.
属性
IUPAC Name |
N-[(4-nitrophenyl)carbamothioyl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S/c24-19(16-8-6-15(7-9-16)14-4-2-1-3-5-14)22-20(27)21-17-10-12-18(13-11-17)23(25)26/h1-13H,(H2,21,22,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSSGNJFRJGSBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(=S)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B3954219.png)
![N-({[4-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)-5-bromo-2-chlorobenzamide](/img/structure/B3954226.png)
![10-(2,3-dimethoxyphenyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B3954234.png)
![N-({[4-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-chloro-5-iodobenzamide](/img/structure/B3954238.png)
![5-bromo-N-{[(2-nitrophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B3954243.png)
![N-[4-(aminosulfonyl)benzyl]-2-methylpentanamide](/img/structure/B3954248.png)

![2-oxo-2-(2-thienyl)ethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate](/img/structure/B3954261.png)
![5-benzyl-3-(benzylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B3954275.png)

![ethyl 1-{[4-(acetylamino)phenyl]sulfonyl}-3-piperidinecarboxylate](/img/structure/B3954286.png)


